D-myo-Inositol-1,5,6-triphosphate (sodium salt)

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,5,6-triphosphate (sodium salt) typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for D-myo-Inositol-1,5,6-triphosphate (sodium salt) are not widely documented. the general approach involves large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,5,6-triphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways .

Common Reagents and Conditions:

Phosphorylation: Phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

Dephosphorylation: Enzymatic reactions involving phosphatases.

Major Products: The major products formed from these reactions include various inositol phosphates, which act as intermediates in cellular signaling pathways .

Scientific Research Applications

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is extensively used in scientific research due to its role in intracellular signaling. Some of its applications include:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

Biology: Plays a crucial role in the study of calcium signaling pathways and intracellular signal transduction.

Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

D-myo-Inositol-1,5,6-triphosphate (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling events, including the activation of protein kinases and other calcium-dependent enzymes .

Comparison with Similar Compounds

Chemical Identity :

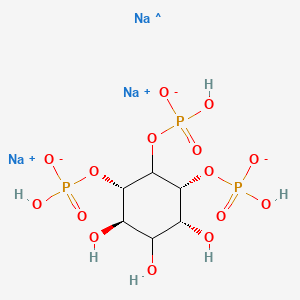

- IUPAC Name: D-myo-Inositol-1,5,6-triphosphate (sodium salt)

- CAS No.: 120965-76-6

- Molecular Formula : C₆H₁₂O₁₅P₃·xNa (x = 3 for triphosphate form)

- Function: A triphosphorylated inositol derivative acting as a secondary messenger in cellular signaling. It is an intermediate formed via dephosphorylation of inositol-tetrakisphosphates (e.g., InsP₄ or InsP₅) and is further metabolized into inositol-biphosphates .

Comparison with Similar Inositol Phosphates

Structural and Functional Differences

Table 1: Key Inositol Phosphate Variants

Key Comparative Insights

Phosphate Position Dictates Function: Ins(1,4,5)P₃ is the most potent calcium mobilizer due to optimal receptor binding at positions 1,4,3. In contrast, Ins(1,5,6)P₃ and Ins(1,4,6)P₃ show reduced efficacy, highlighting the importance of phosphate geometry . Stereoisomerism matters: L-myo-Inositol-1,4,5-triphosphate (L-Ins(1,4,5)P₃) lacks Ca²⁺-releasing activity, underscoring the role of D-configuration in receptor compatibility .

Metabolic Interconversion: Ins(1,5,6)P₃ is produced via dephosphorylation of InsP₄/InsP₅ (e.g., Ins(1,3,4,5,6)P₅), linking it to broader phosphoinositide turnover pathways . Ins(1,4,5)P₃, generated by phospholipase C (PLC), is a primary signaling molecule, whereas Ins(1,5,6)P₃ may act as a metabolic byproduct or modulator .

Research Utility :

Biological Activity

D-myo-Inositol-1,5,6-triphosphate (Ins(1,5,6)P3), a derivative of myo-inositol, plays a crucial role as a second messenger in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Overview of D-myo-Inositol-1,5,6-triphosphate

D-myo-Inositol-1,5,6-triphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. It is primarily known for its role in calcium signaling within cells. Upon release into the cytoplasm, Ins(1,5,6)P3 binds to specific receptors on the endoplasmic reticulum (ER), leading to the release of calcium ions into the cytosol . This increase in intracellular calcium concentration is critical for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation.

Calcium Release and Signaling Pathways

Ins(1,5,6)P3 mediates calcium release from the ER by binding to InsP3 receptors (IP3Rs). This interaction induces conformational changes that open calcium channels, allowing Ca²⁺ ions to flow into the cytoplasm. The released calcium ions can then activate various downstream signaling pathways including:

- Calmodulin Activation : Calcium binds to calmodulin (CaM), activating Ca²⁺/CaM-dependent kinases which regulate numerous cellular processes.

- Apoptosis : Elevated intracellular calcium levels can trigger apoptotic pathways through activation of specific kinases such as CAMK2 .

- Gene Expression : Calcium signaling influences transcription factors that modulate gene expression related to growth and differentiation .

Biological Activities and Applications

The biological activities of D-myo-Inositol-1,5,6-triphosphate extend beyond calcium signaling. Research has highlighted its potential therapeutic applications in various conditions:

- Cancer : Ins(1,5,6)P3 has been implicated in tumor growth and metastasis. Studies indicate that modulating its levels can influence cancer cell proliferation and survival .

- Metabolic Disorders : Inositol derivatives are being explored for their roles in insulin signaling and glucose metabolism. For instance, D-chiro-inositol and myo-inositol have shown promise in improving insulin sensitivity in polycystic ovary syndrome (PCOS) patients .

- Neurological Disorders : Alterations in inositol signaling pathways are observed in neurodegenerative diseases such as Alzheimer's disease. The modulation of these pathways may offer therapeutic avenues for treatment .

Research Findings

Recent studies have provided insights into the specific mechanisms by which Ins(1,5,6)P3 exerts its effects:

Case Studies

Case Study 1: Cancer Therapy

A study explored the effects of Ins(1,5,6)P3 on prostate cancer cells. The results indicated that treatment with an Ins(1,5,6)P3 analog inhibited cell proliferation and induced apoptosis through increased intracellular calcium levels.

Case Study 2: PCOS Management

In a clinical trial involving women with PCOS, supplementation with myo-inositol improved ovulatory function and metabolic parameters. The balance between myo-inositol and D-chiro-inositol was crucial for enhancing insulin sensitivity and ovarian function .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying D-myo-Inositol-1,5,6-triphosphate (sodium salt) in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and anion-exchange chromatography are robust methods for quantifying inositol phosphates (InsPs), including D-myo-Inositol-1,5,6-triphosphate. These techniques allow precise separation and detection of InsP isomers by leveraging differences in phosphorylation states and retention times. For example, LC-MS/MS can distinguish InsP1–6 isoforms using methanol–water gradients and internal standards like adenosine 5′-monophosphate (AMP) to improve accuracy . Anion-exchange chromatography is particularly effective for resolving complex mixtures of InsPs in plant or animal tissues, enabling metabolic pathway analysis .

Q. How does D-myo-Inositol-1,5,6-triphosphate function in cellular signaling compared to other inositol phosphates?

D-myo-Inositol-1,5,6-triphosphate (Ins(1,5,6)P3) acts as an intermediate in the dephosphorylation of higher inositol polyphosphates (e.g., InsP4–6) and may regulate calcium signaling indirectly. Unlike Ins(1,4,5)P3, a canonical second messenger that directly activates IP3 receptors to release calcium, Ins(1,5,6)P3 is not a strong calcium mobilizer. Instead, it may modulate downstream kinases or phosphatases involved in cell cycle regulation and apoptosis . Structural differences in phosphorylation sites (positions 1,5,6 vs. 1,4,5) critically determine functional specificity .

Q. What are the key challenges in synthesizing and standardizing D-myo-Inositol-1,5,6-triphosphate for experimental use?

Synthesis requires precise stereochemical control to avoid isomerization, as even minor positional shifts (e.g., 1,5,6 vs. 1,3,4 phosphorylation) alter biological activity. Commercial standards (≥98% purity) are typically prepared via enzymatic or chemical phosphorylation of myo-inositol, followed by sodium salt stabilization for solubility. Researchers must validate purity using nuclear magnetic resonance (NMR) and LC-MS/MS to ensure batch consistency .

Advanced Research Questions

Q. How can researchers experimentally distinguish between enzymatic hydrolysis and passive diffusion as mechanisms for InsP6 reduction in metabolic studies?

To differentiate these mechanisms, track the kinetics of InsP6 degradation and the accumulation of lower InsPs (e.g., InsP1–5). Enzymatic hydrolysis (e.g., via phytases) will produce a time-dependent increase in InsP1–3, while passive diffusion into aqueous environments (e.g., during soaking) reduces InsP6 without generating hydrolysis byproducts. Experimental designs should include:

- Time-course assays : Measure InsP6 and InsP1–5 levels at intervals (e.g., 0–24 hours) using LC-MS/MS .

- Enzyme inhibition : Apply phosphatase inhibitors (e.g., sodium fluoride) to suppress enzymatic activity. If InsP6 reduction persists, passive diffusion is likely dominant .

Q. What conflicting evidence exists regarding the signaling efficacy of D-myo-Inositol-1,5,6-triphosphate, and how can these discrepancies be resolved?

While Ins(1,5,6)P3 is proposed to regulate calcium signaling, some studies report weak or no IP3 receptor activation compared to Ins(1,4,5)P3 . Contradictions may arise from:

- Receptor isoform specificity : IP3 receptor subtypes (e.g., IP3R1 vs. IP3R3) may respond differently to InsP isomers.

- Cellular context : Competing kinases/phosphatases in specific tissues may metabolize Ins(1,5,6)P3 into active or inactive derivatives.

To resolve these, use recombinant IP3 receptors in lipid bilayer assays to isolate direct effects, and employ CRISPR-edited cell lines to study isoform-specific responses .

Q. How can researchers model the metabolic flux of D-myo-Inositol-1,5,6-triphosphate in complex signaling networks?

Stable isotope tracing (e.g., ¹³C-labeled myo-inositol) combined with kinetic modeling can map Ins(1,5,6)P3’s role in phosphoinositide cycling. Key steps include:

- Pulse-chase experiments : Track labeled inositol incorporation into InsPs using LC-MS/MS.

- Compartmental modeling : Software like COPASI can simulate enzymatic steps (e.g., phosphorylation by IP5K or dephosphorylation by phosphatases) to predict flux rates .

This approach is critical for understanding crosstalk between Ins(1,5,6)P3 and other signaling molecules (e.g., Akt/mTOR pathways) .

Q. Methodological Considerations

- Sample Preparation : For tissue samples, rapid freezing in liquid nitrogen and extraction with ice-cold perchloric acid prevent InsP degradation .

- Data Validation : Always include internal standards (e.g., AMP) and negative controls (e.g., enzyme-free buffers) to confirm assay specificity .

- Ethical Compliance : When using animal models (e.g., surfactant studies in piglets), adhere to protocols for humane endpoints and sample size justification .

Properties

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFBWDROYFDWKB-ZWBVJREFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.